molecular formula C26H32N2O5 B601586 Unii-D9zev5pjy5 CAS No. 1424858-02-5

Unii-D9zev5pjy5

Cat. No. B601586
M. Wt: 452.56
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Unii-D9zev5pjy5 is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Also known as 2-Amino-4-(methylsulfonyl)-benzoic acid, Unii-D9zev5pjy5 is a synthetic compound that has been used in various research studies to investigate its mechanism of action and physiological effects. In

Scientific Research Applications

Nanoparticle Synthesis

Recent advancements in chemical research, particularly in the synthesis of inorganic nanoparticles, highlight the critical role of novel materials in various industries, including technology and electronics. Innovations in semiconductor materials have driven the evolution from vacuum tubes to modern electronic components, showcasing the interplay between scientific discovery and technological development (Cushing, Kolesnichenko, & O'Connor, 2004).

Collaborative Scientific Environments

Large-scale scientific applications benefit significantly from collaborative working environments. Tools and software frameworks facilitate remote development, job submission, and data sharing, essential for geographically dispersed scientific teams. This collaborative approach is exemplified in the Unified Air Pollution Model (UNI-DEM), demonstrating the necessity and effectiveness of such environments in scientific research (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Translating Research into Innovations

The transition from basic scientific research to practical innovations has a long history. Organizations like the National Collegiate Inventors and Innovators Alliance (NCIIA) play a crucial role in converting scientific discoveries into socially beneficial businesses, emphasizing the need for training and financial support tailored to innovators' aspirations (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Addressing Social Concerns in Scientific Research

The impact of technology and science on society has led to a demand for greater attention to the ethical, legal, and social aspects of scientific research. Controversial topics like genomics and synthetic biology require a balance between technological advancements and societal concerns. This necessitates shaping research processes to respect these concerns, underscoring the importance of ethical considerations in scientific advancements (Schuurbiers & Fisher, 2009).

Evaluation of Scientific Research Capabilities

The evaluation of university scientific research abilities, based on sci-tech paper output, provides valuable insights into the strength of universities. This approach includes a data-driven model for assessing research capabilities, highlighting the significance of scientific publications in understanding and improving research abilities (Zong & Wang, 2017).

Data-Intensive Scientific Analysis

Efficient scientific software applications are vital for research scientists in data-intensive sciences. These applications should address interoperability, integration, automation, reproducibility, and efficient data handling. Hybrid technologies combining workflow, service, and portal technologies are often necessary to meet the demands of data-intensive research (Yao, Rabhi, & Peat, 2014).

Educational Strategies in Scientific Research

Educational strategies like Explicit Scientific Inquiry Instruction (ESII) in the context of Socioscientific Issues have shown effectiveness in improving students' critical thinking skills. Such strategies demonstrate the importance of integrating scientific inquiry into educational frameworks to enhance analytical abilities in science education (Khusmawardani, Muntholib, & Yahmin, 2022).

properties

IUPAC Name

7-[4-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O5/c29-25-11-7-19-5-9-21(17-23(19)27-25)32-15-3-1-13-31-14-2-4-16-33-22-10-6-20-8-12-26(30)28-24(20)18-22/h5-6,9-10,17-18H,1-4,7-8,11-16H2,(H,27,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPKMXWZSADJGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCOCCCCOC3=CC4=C(CCC(=O)N4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7'-((Oxybis(butane-4,1-diyl))bis(oxy))bis(3,4-dihydroquinolin-2(1H)-one)

CAS RN

1424858-02-5
Record name 7,7'-((Oxybis(butane-4,1-diyl))bis(oxy))bis(3,4-dihydroquinolin-2(1H)-one)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1424858025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,7'-((OXYBIS(BUTANE-4,1-DIYL))BIS(OXY))BIS(3,4-DIHYDROQUINOLIN-2(1H)-ONE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9ZEV5PJY5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Unii-D9zev5pjy5
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Unii-D9zev5pjy5
Reactant of Route 3
Reactant of Route 3
Unii-D9zev5pjy5
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Unii-D9zev5pjy5
Reactant of Route 5
Reactant of Route 5
Unii-D9zev5pjy5
Reactant of Route 6
Reactant of Route 6
Unii-D9zev5pjy5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.